molecular formula C5H10N2O2 B1580538 Pentanediamide CAS No. 3424-60-0

Pentanediamide

Cat. No.: B1580538
CAS No.: 3424-60-0
M. Wt: 130.15 g/mol
InChI Key: RCCYSVYHULFYHE-UHFFFAOYSA-N
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Description

Pentanediamide is an organic compound with the molecular formula C5H12N2O2 It is a diamide derivative of pentane, characterized by the presence of two amide groups (-CONH2) attached to a pentane backbone

Biochemical Analysis

Biochemical Properties

Pentanediamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and stability. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to conformational changes that affect enzyme activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, which in turn affect cellular functions. The binding of this compound to specific biomolecules can induce conformational changes that alter their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it can degrade over time, affecting its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and signaling pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions determine the localization and accumulation of this compound in specific cellular compartments. Understanding these processes is essential for elucidating the mechanisms by which this compound exerts its effects on cellular functions .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to particular compartments or organelles within the cell. These localization patterns are important for understanding how this compound interacts with other biomolecules and exerts its effects at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanediamide can be synthesized through several methods. One common approach involves the reaction of pentanediamine with acyl chlorides or anhydrides. For instance, the reaction of 1,5-pentanediamine with acetic anhydride under controlled conditions yields this compound. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the process.

Industrial Production Methods

In industrial settings, this compound is often produced through a multi-step process involving the oxidation of diethylene glycol to diglycolic acid, followed by dehydration to form diglycolic anhydride. The anhydride then reacts with pentanediamine to produce this compound. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Pentanediamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound typically yields the corresponding amines.

    Substitution: The amide groups in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and conditions involving basic or acidic catalysts are employed.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields primary amines.

    Substitution: Results in substituted amides depending on the reagents used.

Scientific Research Applications

Pentanediamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Hexanediamide: Similar structure but with a six-carbon backbone.

    Butanediamide: Similar structure but with a four-carbon backbone.

    N,N,N’,N’-tetra-butyl-3-oxa-pentanediamide: A derivative with additional substituents.

Uniqueness

Pentanediamide is unique due to its specific chain length and the presence of two amide groups, which confer distinct chemical properties. Compared to its analogs, this compound exhibits different reactivity and solubility profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-4(8)2-1-3-5(7)9/h1-3H2,(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCYSVYHULFYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282184
Record name Pentanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3424-60-0
Record name Pentanediamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the above amine was added N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylpyrrole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid (0.132 g, 0.256 mmol), EDCI (0.084 g, 0.439 mmol) and 1-hydroxybenzotriazole hydrate [HOBT] (0.030 g, 0.220 mmol) which was then dissolved in DMF (7.5 mL). Dissolution was aided by sonication and the suspension stirred under nitrogen at room temperature for three days with the flask covered with foil. At that time, the DMF was removed via kugelrohr apparatus (0.1 mm Hg, 60° C.). The residue was purified on a silica gel column using a CHCl3 to 7% MeOH/CHCl3 solvent system to give the desired product N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylpyrrole-2-carboxamido)-2-carboxamido)]-N-[5-(3-benzyloxy-2-(2-chloroethyl)phenyl)benzofuran-2-carboxamido)]glutarodiamide as a tan solid (0.108 g, 52% yield). Rf=0.08 (5% MeOH/CHCl3). M.p. 80-84° C. 1H-NMR (500 MHz, DMSO-d6) 10.21 (s, 1H), 10.04 (s, 1H), 9.82 (s, 1H), 9.81 (s, 1H), 5.09 (s, 3H), 3.82 (s, 3H), 3.78 (s, 3H). FAB-MS (NBA) 949 (M+H+, 1). FAB-MS (NBA+K+) 987 (M+K+, 1). Accurate mass calculated for C50H57N8O9Cl+Na: calcd. 971.3835, obs. 971.3821.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylpyrrole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid
Quantity
0.132 g
Type
reactant
Reaction Step One
Name
Quantity
0.084 g
Type
reactant
Reaction Step One
Yield
52%

Synthesis routes and methods II

Procedure details

To the 2-(4-benzyloxy-2-(5-aminobenzofuran-2-carboxamido)phenyl)ethyl chloride (0.243 mmol) was added the N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylimidazole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid (0.133 g, 0.258 mmol), EDCI (0.093 g, 0.486 mmol) and 1-hydroxybenzotriazole hydrate [HOBT] (0.033 g, 0.244 mmol) which was then dissolved in DMF (15 mL). Dissolution was aided by sonication and the suspension stirred under nitrogen at room temperature for two days with the flask covered with foil. At that time, the DMF was removed via kugelrohr apparatus (0.1 mm Hg, 60° C.). The resulting oil was dissolved in CHCl3, washed with water (1×75 mL), then with brine (1×75 mL) and dried over sodium sulfate. It was then filtered and concentrated under reduced pressure to yield the product N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylimidazole-2-carboxamido)-2-carboxamido)]-N-[5-(3-benzyloxy-2-(2-chloroethyl)phenyl)benzofuran-2-carboxamido)]glutarodiamide as a brown oil (0.166 g, 68% yield). Rf=0.40 (10% MeOH/CHCl3).
Name
2-(4-benzyloxy-2-(5-aminobenzofuran-2-carboxamido)phenyl)ethyl chloride
Quantity
0.243 mmol
Type
reactant
Reaction Step One
[Compound]
Name
N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylimidazole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid
Quantity
0.133 g
Type
reactant
Reaction Step One
Name
Quantity
0.093 g
Type
reactant
Reaction Step One
Yield
68%

Synthesis routes and methods III

Procedure details

Part B. To a solution of 92 mg (0.19 mmol) of product from part A and 38 mg (0.28 mmol) HOBT in 0.5 mL DMF at 0° C. was added 36 mg (0.19 mmol) of EDC. After 30 minutes at 0° C., 0.25 mL of conc. aqueous ammonia was added. After 1 hour at 0° C. and 16 hours at RT, ethyl acetate was added, washed with 0.2N HCl , sat'd NaHCO3, brine, dried and concentrated to afford 72 mg of crude product. This was passed through a one-inch column of basic alumina with 10% methanol/methylene chloride to afford 53 mg of desired product, m/e=491 (M+H).
[Compound]
Name
product
Quantity
92 mg
Type
reactant
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
36 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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